Vegfr-2-IN-35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

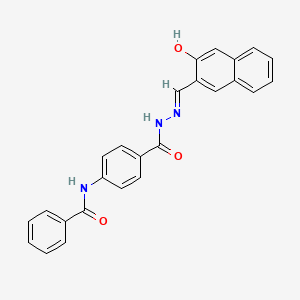

C25H19N3O3 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

4-benzamido-N-[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C25H19N3O3/c29-23-15-20-9-5-4-8-19(20)14-21(23)16-26-28-25(31)18-10-12-22(13-11-18)27-24(30)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)(H,28,31)/b26-16+ |

InChI Key |

YATPIUBYVUVDJI-WGOQTCKBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC4=CC=CC=C4C=C3O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of VEGFR-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific data for a compound designated "Vegfr-2-IN-35" is not available in the public domain. This guide therefore provides a comprehensive overview of the mechanism of action for a representative small molecule VEGFR-2 inhibitor, based on established principles and data from well-characterized compounds in this class. The experimental protocols and data presented are illustrative of the standard methods used to characterize such an inhibitor.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a key factor in the pathology of numerous diseases, most notably cancer. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a cornerstone of anti-angiogenic therapy. This document details the mechanism of action of these inhibitors, presenting representative data, standard experimental protocols for their characterization, and visual workflows to elucidate the underlying biological and experimental processes.

Core Mechanism of Action: Competitive ATP Inhibition

Small molecule VEGFR-2 inhibitors typically function as Type I or Type II ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of phosphorylation halts the entire downstream signaling cascade that would otherwise lead to endothelial cell proliferation, migration, and survival.

Quantitative Data: Inhibitory Potency

The efficacy of a VEGFR-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%. The following table presents a summary of IC50 values for several well-characterized VEGFR-2 inhibitors, illustrating the typical potency range for this class of compounds.

| Compound Name | VEGFR-2 Kinase IC50 (nM) | Target Specificity Notes |

| Cabozantinib | 0.035 | Also inhibits c-Met, Ret, Kit, Flt-1/3/4, Tie2, and AXL[1] |

| Apatinib | 1 | Also inhibits Ret, c-Kit, and c-Src[1][2] |

| Sorafenib | 3.12 - 90 | Multi-kinase inhibitor (VEGFR, PDGFR, Raf kinases)[3] |

| Sunitinib | 80 | Multi-kinase inhibitor (VEGFR, PDGFR, c-KIT, FLT3, RET) |

| Vatalanib | 37 | Potent against VEGFR-2, less so against VEGFR-1 and -3[1] |

| Ki8751 | 0.9 | Highly selective for VEGFR-2 over c-Kit, PDGFRα, and FGFR-2[1] |

Signaling Pathway and Point of Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting angiogenesis. A small molecule inhibitor blocks the initial autophosphorylation step, thereby preventing the activation of all subsequent signaling.

Experimental Protocols

The characterization of a VEGFR-2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant VEGFR-2.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase (GST-tagged), biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor), ATP, kinase assay buffer, test compound (e.g., this compound), and a detection system (e.g., luminescence-based like Kinase-Glo™ or ELISA-based with a phospho-tyrosine antibody).

-

Procedure: a. The inhibitor is serially diluted in DMSO and added to the wells of a 96-well plate. b. Recombinant VEGFR-2 kinase and the peptide substrate are added to the wells. c. The kinase reaction is initiated by adding a solution of ATP. d. The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation. e. The reaction is stopped, and the level of phosphorylation is quantified. For a luminescence assay, a reagent like Kinase-Glo™ is added which measures the amount of remaining ATP (less ATP means more kinase activity). For an ELISA-based assay, the phosphorylated substrate is captured and detected with a specific antibody.

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based VEGFR-2 Autophosphorylation Assay

Objective: To measure the inhibitor's ability to block VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

-

Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, VEGF-A, test compound, lysis buffer, and a sandwich ELISA kit for phosphorylated VEGFR-2 (pVEGFR-2).

-

Procedure: a. HUVECs are seeded in 96-well plates and grown to near confluency. b. Cells are serum-starved for several hours to reduce basal receptor activation. c. The cells are pre-incubated with various concentrations of the test inhibitor for 1-2 hours. d. Cells are then stimulated with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C. e. The stimulation is stopped by washing with cold PBS, and the cells are lysed. f. The concentration of pVEGFR-2 in the cell lysates is quantified using a sandwich ELISA.

-

Data Analysis: The pVEGFR-2 signal is plotted against the inhibitor concentration to calculate the cellular IC50 value.

Endothelial Cell Proliferation Assay

Objective: To assess the functional consequence of VEGFR-2 inhibition on endothelial cell proliferation.

Methodology:

-

Reagents and Materials: HUVECs, basal medium with low serum, VEGF-A, test compound, and a proliferation detection reagent (e.g., BrdU, MTS, or a cell-counting solution).

-

Procedure: a. HUVECs are seeded at a low density in 96-well plates in a low-serum medium. b. Cells are treated with serial dilutions of the inhibitor in the presence or absence of a stimulatory concentration of VEGF-A. c. The plates are incubated for 48-72 hours to allow for cell proliferation. d. A proliferation reagent is added to the wells, and the signal (absorbance or fluorescence) is measured according to the manufacturer's protocol.

-

Data Analysis: The proliferation signal is normalized to controls and plotted against inhibitor concentration to determine the GI50 (50% growth inhibition) value.

Experimental and Logical Workflow

The characterization of a novel VEGFR-2 inhibitor follows a logical progression from biochemical assays to cell-based functional assays. This workflow ensures that the compound's activity is confirmed at each stage, from direct target engagement to cellular and physiological outcomes.

Conclusion

The mechanism of action for a typical small molecule VEGFR-2 inhibitor like "this compound" is centered on the competitive inhibition of ATP binding to the kinase domain of the receptor. This action effectively abrogates VEGF-induced signaling, leading to an anti-proliferative effect on endothelial cells. The characterization of such an inhibitor is a systematic process, moving from biochemical validation of target engagement to the confirmation of its intended functional consequences in a cellular setting. The data and protocols outlined in this guide provide a foundational framework for professionals engaged in the research and development of novel anti-angiogenic therapies targeting the VEGFR-2 pathway.

References

Vegfr-2-IN-35: A Technical Guide to Synthesis, Characterization, and Biological Activity

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of Vegfr-2-IN-35, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to VEGFR-2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[2] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting tumor angiogenesis. Consequently, VEGFR-2 has emerged as a key target for the development of anti-cancer therapeutics.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[3]

This compound is a novel compound identified as a potent VEGFR-2 inhibitor. The following sections will detail its synthesis, the methods for its characterization, and its biological activity.

Synthesis and Characterization of this compound

While the specific, detailed experimental procedure for the synthesis of this compound is proprietary to the original researchers (Elkaeed EB, et al.), a general methodology for the synthesis of similar 3-(hydrazonomethyl)naphthalene-2-ol derivatives can be outlined. The synthesis of such compounds typically proceeds via a condensation reaction between a hydrazide and an aldehyde.

General Synthetic Scheme:

The synthesis of this compound, a hydrazone derivative, likely involves the condensation of a suitable benzohydrazide with 3-hydroxy-2-naphthaldehyde.

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol for Synthesis

Note: The following is a generalized procedure based on the synthesis of similar hydrazone compounds. The specific reagents, stoichiometry, and reaction conditions for this compound should be referred from the primary publication by Elkaeed EB, et al.

-

Dissolution of Reactants: Equimolar amounts of the substituted benzohydrazide and 3-hydroxy-2-naphthaldehyde are dissolved in a suitable solvent, such as absolute ethanol.

-

Catalysis: A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the condensation reaction.

-

Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the final pure compound.

Characterization Methods

The structural elucidation and purity determination of the synthesized this compound would be carried out using a combination of standard spectroscopic and analytical techniques.

Table 1: Analytical Techniques for Characterization of this compound

| Technique | Purpose |

| ¹H NMR Spectroscopy | To determine the number and types of protons in the molecule, their chemical environment, and their connectivity. For small organic molecules, 5-25 mg of the sample is typically dissolved in a deuterated solvent.[4][5] |

| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms in the molecule. Typically, 50-100 mg of the sample is required for a spectrum to be acquired in a reasonable time.[4][5] |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[6] Hydrazone derivatives can be readily analyzed by techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7] |

| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups in the molecule, such as C=O (carbonyl), N-H (amine), and C=N (imine) bonds, based on their characteristic absorption frequencies.[8] |

| Elemental Analysis | To determine the elemental composition (C, H, N, etc.) of the compound, which is used to confirm the empirical formula. |

Biological Activity and Evaluation

This compound has been identified as a potent inhibitor of VEGFR-2 kinase activity and has demonstrated cytotoxic effects against cancer cell lines.

Table 2: Summary of In Vitro Activity of this compound

| Assay | Target/Cell Line | IC₅₀ |

| VEGFR-2 Kinase Inhibition | VEGFR-2 Kinase | 37 nM |

| Cytotoxicity (MTT Assay) | MCF-7 | 10.56 µM |

| Cytotoxicity (MTT Assay) | HCT 116 | 7.07 µM |

Data sourced from Elkaeed EB, et al.

Experimental Protocols for Biological Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation: A master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr 4:1)) is prepared.[9] Serial dilutions of this compound are made in the appropriate buffer, ensuring the final DMSO concentration does not exceed 1%.[10]

-

Reaction Setup: The master mix is added to the wells of a 96-well plate. Subsequently, the diluted this compound or a vehicle control is added to the respective wells.[9]

-

Enzyme Addition: The kinase reaction is initiated by adding a solution of recombinant VEGFR-2 kinase to each well.[9]

-

Incubation: The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow for the phosphorylation of the substrate.[9]

-

Detection: A kinase detection reagent, such as Kinase-Glo™ MAX, is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining in the well.[9]

-

Data Acquisition and Analysis: After a brief incubation at room temperature, the luminescence is measured using a microplate reader. The percentage of inhibition is calculated relative to the control wells, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: MCF-7 or HCT 116 cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

VEGFR-2 Signaling Pathway and Mechanism of Inhibition

This compound, as a small molecule inhibitor, is designed to compete with ATP for binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately resulting in an anti-angiogenic effect that can suppress tumor growth.

Conclusion

This compound is a potent small molecule inhibitor of VEGFR-2 with significant anti-proliferative activity against cancer cell lines. This technical guide has provided an overview of its synthesis, characterization, and biological evaluation. The detailed experimental protocols and an understanding of its mechanism of action provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Discovery of 3-(Hydrazonomethyl)naphthalene-2-ol Derivatives as Potent VEGFR-2 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern cancer therapy. This technical guide details the discovery and preclinical evaluation of a novel class of VEGFR-2 inhibitors based on the 3-(hydrazonomethyl)naphthalene-2-ol scaffold. This work outlines the design rationale, synthesis, and comprehensive evaluation of these compounds through a combination of advanced in silico modeling and in vitro biological assays. The findings highlight a specific derivative, herein referred to as Compound 7, which demonstrates significant VEGFR-2 inhibitory potency and promising anticancer activity, establishing this scaffold as a valuable foundation for future anti-angiogenic drug development.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Angiogenesis is a complex process tightly regulated by a balance of pro- and anti-angiogenic factors.[1][2] In pathological conditions such as cancer, this balance is disrupted, leading to uncontrolled blood vessel formation that supplies tumors with essential nutrients and oxygen.[3] The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors are the most prominent mediators of this process.[1][4]

VEGFR-2, a receptor tyrosine kinase (RTK) expressed predominantly on endothelial cells, is the primary mediator of the mitogenic, migratory, and survival signals initiated by VEGF-A.[2][4] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][4] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival.[2][3][5] Given its central role, VEGFR-2 is a highly attractive molecular target for the development of anticancer therapies.[6]

The 3-(hydrazonomethyl)naphthalene-2-ol scaffold has emerged from rational drug design efforts aimed at identifying novel molecular structures capable of effectively inhibiting VEGFR-2 kinase activity.[7][8] This guide focuses on the systematic approach taken to validate this chemical series, from computational design to biological confirmation.

The VEGFR-2 Signaling Cascade

Activation of VEGFR-2 by VEGF-A initiates multiple downstream signaling pathways crucial for angiogenesis. The binding of VEGF-A leads to receptor dimerization and trans-autophosphorylation, creating docking sites for various signaling proteins. These interactions trigger cascades that regulate key cellular functions.

Caption: VEGFR-2 signaling pathways promoting angiogenesis.

Design Rationale and Synthesis

Molecular Design Strategy

The design of the 3-(hydrazonomethyl)naphthalene-2-ol derivatives was based on the established pharmacophoric features of known VEGFR-2 inhibitors. The core strategy involved creating a molecule with specific hydrogen bond donors and acceptors positioned to interact with key amino acid residues in the ATP-binding pocket of the VEGFR-2 kinase domain.[7][8] The 3-(hydrazonomethyl)naphthalene-2-ol moiety was specifically chosen for its potential to form crucial hydrogen bond interactions with the hinge region residue Cys917, an interaction that is critical for anchoring many effective VEGFR-2 inhibitors.[7][8]

General Synthesis Protocol

The synthesis of the target compounds is achieved through a straightforward two-step process.

-

Formation of the Hydrazone Intermediate: 2-hydroxy-1-naphthaldehyde is reacted with hydrazine monohydrate in a suitable solvent such as methanol at ambient temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated to yield 1-(hydrazonomethyl)naphthalene-2-ol, which is often used in the subsequent step without further purification.[9]

-

Condensation to Form the Final Derivative: The intermediate from step 1 is then reacted with a selected aldehyde or ketone in methanol. The mixture is refluxed for several hours to facilitate the condensation reaction, forming the final 3-(hydrazonomethyl)naphthalene-2-ol derivative.[9] The resulting product typically precipitates from the solution and can be purified by filtration and washing.[9]

Experimental Protocols

A multi-faceted approach combining computational and experimental methods was employed to evaluate the potential of the synthesized derivatives.

In Silico Evaluation Workflow

Computational studies were integral to predicting the binding affinity and drug-like properties of the designed compounds before their synthesis and in vitro testing.

Caption: Workflow for in silico screening of VEGFR-2 inhibitors.

-

Molecular Docking: Docking studies were performed using the crystal structure of the VEGFR-2 kinase domain (PDB ID: 2OH4).[6] This simulation predicts the binding pose and affinity (docking score) of the designed compound within the receptor's active site, with the known inhibitor sorafenib often used as a reference.[6][10] The primary goal is to verify the intended interactions, particularly with Cys917 in the hinge region and residues in the DFG motif.[6]

-

Molecular Dynamics (MD) Simulations: To validate the stability of the docked pose, MD simulations were conducted for an extended period (e.g., 100 ns).[10][11] These simulations confirm that the ligand remains securely bound within the active site and does not diffuse away, thus providing a more accurate representation of the ligand-receptor interaction over time.[6][10]

-

MM-GBSA Binding Free Energy Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was used to calculate the total binding free energy of the ligand-receptor complex.[10][11] This provides a more quantitative estimate of binding affinity than docking scores alone.

-

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed to assess the general drug-likeness of the compounds.[10][11]

In Vitro Biological Assays

-

VEGFR-2 Kinase Inhibition Assay: The direct inhibitory activity of the compounds against the VEGFR-2 enzyme was quantified using a VEGFR-2 ELISA kit.[6][12] This assay measures the extent of enzyme activity in the presence of varying concentrations of the inhibitor. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Antiproliferative Activity (MTT Assay): The cytotoxic effects of the compounds on cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines known to have significant VEGFR-2 expression, such as MCF-7 (breast cancer) and HCT 116 (colon cancer), were treated with serial dilutions of the compounds.[10][11] This colorimetric assay measures cell viability and is used to determine the IC₅₀ value for antiproliferative activity.

-

Selectivity Index (SI): The selectivity of a compound for cancer cells over normal cells is a critical indicator of its therapeutic potential. The SI is calculated as the ratio of the IC₅₀ value against a normal cell line to the IC₅₀ value against a cancer cell line. A higher SI value indicates greater selectivity and a potentially better safety profile.

Results and Data

The integrated computational and experimental approach identified a lead candidate, Compound 7, which exhibited promising characteristics as a VEGFR-2 inhibitor.

In Silico Data Summary

Computational analyses predicted a strong and stable interaction between Compound 7 and the VEGFR-2 active site, comparable to the reference inhibitor sorafenib.

| Compound | Docking Score (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) | Key Interactions |

| Compound 7 | -21.10[10] | -36.95 ± 3.03[10] | H-bond with Cys917 (hinge region) |

| Sorafenib (Reference) | -21.22[10] | Not Reported | H-bonds with Cys917, Glu883, Asp1044[6] |

In Vitro Biological Activity Data

The in vitro assays confirmed the predictions from the in silico studies, demonstrating potent enzymatic inhibition and significant anticancer activity for Compound 7.

| Compound | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 | HCT 116 | ||

| Compound 7 | 37[10][11] | 10.56[10][11] | 7.07[10][11] |

Conclusion

The systematic investigation presented in this guide demonstrates the successful discovery of 3-(hydrazonomethyl)naphthalene-2-ol derivatives as a novel class of VEGFR-2 inhibitors. The design strategy, centered on forming key interactions within the enzyme's hinge region, was validated through extensive in silico modeling. The lead molecule, Compound 7, was synthesized and shown to potently inhibit VEGFR-2 kinase activity with an IC₅₀ of 37 nM.[10][11] Furthermore, it displayed significant antiproliferative effects against breast (MCF-7) and colon (HCT 116) cancer cell lines, with excellent selectivity indices suggesting a favorable therapeutic window.[10] These compelling results establish the 3-(hydrazonomethyl)naphthalene-2-ol scaffold as a promising foundation for the development of next-generation anti-angiogenic agents for cancer therapy. Further optimization and in vivo studies are warranted to advance this chemical series toward clinical application.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Small Molecule Inhibitor Binding to VEGFR-2: A Technical Guide

Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of numerous diseases, including cancer and various inflammatory and eye diseases.[2] Consequently, VEGFR-2 has emerged as a key target for anti-angiogenic therapies.[1][2] The development of small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain is a promising strategy to halt tumor progression by disrupting its blood supply.[1] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of small molecule inhibitors to VEGFR-2. While this guide is based on established computational techniques, it is important to note that the specific inhibitor "Vegfr-2-IN-35" is not documented in the reviewed scientific literature. Therefore, this document will proceed by detailing the standard workflows and analysis using data from well-characterized, representative VEGFR-2 inhibitors to illustrate the process. We will cover the core computational experiments, from molecular docking to molecular dynamics simulations, and outline the corresponding experimental validation protocols.

Introduction to VEGFR-2 and Its Signaling Pathway

VEGFR-2, a member of the receptor tyrosine kinase (RTK) family, is the primary mediator of the angiogenic signals initiated by its ligand, Vascular Endothelial Growth Factor-A (VEGF-A).[3] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[5]

Key signaling pathways activated by VEGFR-2 include:

-

The PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[5][6]

-

The PI3K-AKT Pathway: Crucial for regulating endothelial cell survival and proliferation.[4][7]

-

The p38 MAPK Pathway: Contributes to cell migration and angiogenesis.[7]

Given its central role, inhibiting VEGFR-2 activation is a highly effective strategy for anti-angiogenic therapy.[8]

Methodologies for In Silico Modeling

Computer-Aided Drug Design (CADD) plays a vital role in the discovery of small molecule kinase inhibitors.[9] The primary CADD approaches are structure-based drug design (SBDD) and ligand-based drug design (LBDD).[9][10] This guide focuses on SBDD, which utilizes the 3D structure of the target protein to predict inhibitor binding.[10]

Computational Experimental Protocol

The in silico workflow for analyzing the binding of a novel inhibitor to VEGFR-2 typically involves several key steps, from initial structure preparation to detailed simulation and energy calculations.

Detailed Steps:

-

Target Protein Preparation: The three-dimensional crystal structure of VEGFR-2 is obtained from a public repository like the Protein Data Bank (PDB). A common structure used is PDB ID: 1Y6A.[11] The protein is prepared using software like MGLTools, which involves adding polar hydrogen atoms and assigning Gasteiger charges.[12] Water molecules and any co-crystallized ligands not required for the study are removed.

-

Ligand Preparation: The 2D structure of the inhibitor is converted into a 3D conformation. This step involves generating a low-energy 3D structure and assigning appropriate atom types and charges.

-

Molecular Docking: This computational technique predicts the preferred orientation of the inhibitor when bound to the VEGFR-2 active site.[8] A grid box is defined around the ATP-binding pocket of the receptor.[12] Software such as AutoDock Vina is used to perform the docking, which calculates a binding affinity or docking score (typically in kcal/mol) for the most stable binding poses.[12][13]

-

Pose and Score Analysis: The resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the binding pocket. The docking scores provide an initial estimate of binding strength.

-

Molecular Dynamics (MD) Simulation: To assess the stability of the inhibitor-protein complex over time, MD simulations are performed.[2] These simulations, often run for durations like 100 nanoseconds, model the movement of atoms in the complex, providing insights into its dynamic behavior and stability.[12]

-

Stability and Fluctuation Analysis: The trajectory from the MD simulation is analyzed. Root Mean Square Deviation (RMSD) is calculated to assess the overall stability of the complex, while Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of individual amino acid residues.[2]

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the complex.[2][14] This provides a more accurate estimation of binding affinity than docking scores alone.

Data Presentation: Quantitative Analysis

The output of in silico modeling is quantitative data that allows for the comparison of different inhibitors. The table below presents representative data for known VEGFR-2 inhibitors, which serves as a benchmark for evaluating new compounds.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC₅₀) |

| Axitinib (Reference) | -62.11 | -54.68 | Cys919, Asp1046, Glu885, Val848 | - |

| ZINC03838680 | > -62.11 | -49.37 | Not Specified | - |

| ZINC08254217 | > -62.11 | -43.32 | Not Specified | - |

| Compound 14f | Not Specified | Not Specified | Not Specified | 0.22 µM |

| Compound 38c | Not Specified | Not Specified | Not Specified | 0.664 µM |

Data compiled from studies on various natural and synthetic derivatives.[1][2][14] Docking scores and binding free energies are highly dependent on the specific software and force fields used.

Methodologies for Experimental Validation

While in silico methods are powerful predictive tools, their findings must be validated through experimental assays.[13] Binding assays are essential for confirming the interaction between an inhibitor and VEGFR-2 and for quantifying its potency.

Experimental Protocol: VEGFR-2 Binding Assay

An Enzyme-Linked Immunosorbent Assay (ELISA)-based format is commonly used to screen for and characterize inhibitors of the VEGF-A/VEGFR-2 interaction.

Detailed Steps:

-

Plate Coating: A 96-well microplate is coated with the VEGF165 protein, which serves as the ligand for VEGFR-2.[15]

-

Blocking: The plate is treated with a blocking buffer to prevent non-specific binding of subsequent reagents to the well surface.[15]

-

Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells. Control wells receive a diluent solution without the inhibitor.[15]

-

Receptor Addition: A solution containing biotin-labeled recombinant VEGFR-2 (extracellular domain) is added to the wells.[15][16] The inhibitor will compete with the plate-bound VEGF165 for binding to VEGFR-2.

-

Incubation and Washing: The plate is incubated to allow binding to occur. Afterward, the plate is washed to remove any unbound receptor or inhibitor.[15]

-

Streptavidin-HRP Addition: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added. The streptavidin binds to the biotin on any VEGFR-2 that has successfully bound to the VEGF165 on the plate.[15]

-

Incubation and Washing: The plate is incubated again and then washed to remove any unbound Streptavidin-HRP.[15]

-

Substrate Addition: A chromogenic or chemiluminescent substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a detectable signal.[17]

-

Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.[17]

-

Signal Detection: The plate is read using a microplate reader to measure the absorbance or chemiluminescence.[15][17] The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Conclusion

The integration of in silico modeling and experimental validation provides a robust framework for the discovery and optimization of novel VEGFR-2 inhibitors. Computational methods such as molecular docking and MD simulations offer critical insights into the molecular determinants of inhibitor binding, allowing for the rational design of more potent and selective drug candidates.[10][18] While the specific compound "this compound" remains uncharacterized in public literature, the methodologies detailed in this guide represent the gold standard for evaluating such molecules. By accurately predicting binding affinities and elucidating interaction mechanisms, these computational approaches significantly accelerate the drug development pipeline for anti-angiogenic therapies targeting VEGFR-2.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unleashing Nature’s potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. biocompare.com [biocompare.com]

- 17. raybiotech.com [raybiotech.com]

- 18. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Consequently, the inhibition of VEGFR-2 has emerged as a primary strategy in the development of anti-angiogenic therapies. This technical guide provides an in-depth overview of the role of a representative VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-35 (using the publicly documented inhibitor YLL545 as a primary example), in the inhibition of angiogenesis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for its evaluation, and visualize the complex biological processes involved.

Introduction to VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal in regulating vasculogenesis and angiogenesis.[1] VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is the principal mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[2][3] In pathological angiogenesis, such as in solid tumors, the overexpression of VEGF leads to uncontrolled blood vessel formation, supplying the tumor with essential nutrients and oxygen for its growth and dissemination.[1] Therefore, inhibiting the kinase activity of VEGFR-2 is a validated and effective therapeutic strategy to counteract tumor angiogenesis.

Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. It functions by competitively binding to the ATP-binding site within the catalytic domain of the receptor. This binding event prevents the autophosphorylation of VEGFR-2, even in the presence of VEGF-A, thereby blocking the initiation of downstream signaling cascades. The inhibition of these pathways leads to a suppression of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

Signaling Pathway of VEGFR-2 and its Inhibition

The following diagram illustrates the primary signaling pathways activated by VEGFR-2 and the point of intervention for an inhibitor like this compound.

Quantitative Data Presentation

The efficacy of VEGFR-2 inhibitors is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the inhibitory activities of YLL545 (our stand-in for this compound) and other well-known VEGFR-2 inhibitors.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| YLL545 | Cell-based | VEGF-induced HUVEC proliferation | 5,884 | [4] |

| Sorafenib | Cell-free | VEGFR-2 | 90 | [5] |

| Sunitinib | Cell-free | VEGFR-2 (Flk-1) | 80 | [5][6] |

| Axitinib | Cell-based | VEGFR-2 | 0.2 | [5] |

| Regorafenib | Cell-free | murine VEGFR-2 | 4.2 | [5] |

Experimental Protocols

The evaluation of a VEGFR-2 inhibitor's anti-angiogenic potential involves a series of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, and a luminescence-based kinase activity detection kit (e.g., Kinase-Glo™).[7][8]

-

Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase assay buffer. b. In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.[7] c. Add the diluted test inhibitor or vehicle control to the appropriate wells. d. Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[7] f. Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Methodology:

-

Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, basement membrane extract (e.g., Matrigel), 96-well plates.[9][10]

-

Procedure: a. Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C.[10] b. Harvest HUVECs and resuspend them in a medium containing the desired concentrations of the test inhibitor (e.g., this compound) or vehicle control. c. Seed the HUVECs onto the polymerized matrix. d. Incubate the plate for 4-18 hours to allow for tube formation.[9] e. Visualize and photograph the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis.

Methodology:

-

Reagents and Materials: Thoracic aorta from a rat or mouse, serum-free medium, collagen or Matrigel, 48-well plates, surgical tools.[11][12]

-

Procedure: a. Dissect the thoracic aorta and clean it of surrounding fatty and connective tissue.[13] b. Slice the aorta into 1 mm thick rings.[11] c. Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[12] d. Add endothelial cell growth medium containing the test inhibitor or vehicle control. e. Incubate for several days (typically 7-14 days), replacing the medium every 2-3 days. f. Monitor the outgrowth of microvessels from the aortic rings using a microscope.

-

Data Analysis: Quantify the angiogenic sprouting by measuring the number and length of the outgrowing vessels.

In Vivo Matrigel Plug Assay

This is a widely used in vivo model to assess angiogenesis.

Methodology:

-

Reagents and Materials: Basement membrane extract (Matrigel), pro-angiogenic factors (e.g., VEGF, bFGF) or tumor cells, test inhibitor, mice (e.g., C57BL/6 or nude mice).[14][15]

-

Procedure: a. Mix liquid Matrigel (kept on ice) with a pro-angiogenic stimulus and the test inhibitor or vehicle control.[16] b. Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.[15] c. After a set period (e.g., 7-14 days), excise the Matrigel plugs.[14] d. Analyze the plugs for blood vessel infiltration.

-

Data Analysis: Quantify the angiogenesis by measuring the hemoglobin content within the plug or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.[15]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo.

Methodology:

-

Reagents and Materials: Fertilized chicken eggs, sterile filter paper or plastic rings, test inhibitor.[1][17]

-

Procedure: a. Incubate fertilized chicken eggs for 3 days. Create a small window in the eggshell to expose the CAM.[18] b. On day 7-10, place a carrier (e.g., a filter disk) soaked with the test inhibitor or vehicle control onto the CAM.[17] c. Reseal the window and continue incubation for another 2-3 days. d. Observe and photograph the blood vessels in the area of the implant.

-

Data Analysis: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.[17]

Conclusion

The inhibition of VEGFR-2 is a cornerstone of modern anti-angiogenic therapy. A thorough understanding of the mechanism of action of VEGFR-2 inhibitors, such as the representative this compound, and the application of a robust panel of in vitro and in vivo assays are critical for the discovery and development of new and more effective anti-cancer drugs. This guide has provided a comprehensive technical overview of the core principles, quantitative data, and detailed experimental protocols relevant to the study of VEGFR-2 inhibitors in the context of angiogenesis. The continued exploration in this field holds significant promise for advancing cancer treatment.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. assaygenie.com [assaygenie.com]

- 4. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 11. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 15. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]

- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]

An In-depth Technical Guide to the Basic Research Applications of VEGFR-2 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Vegfr-2-IN-35" is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and details the typical research applications and experimental methodologies for small molecule inhibitors of this class.

Introduction: VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Upon binding its primary ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[3][5]

Due to its critical role in pathological angiogenesis, which is a hallmark of cancer, VEGFR-2 is a major target for therapeutic intervention.[4][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of anti-angiogenic agents.[1][2] This guide outlines the core signaling pathways, key experimental protocols for inhibitor characterization, and typical data presentation for basic research applications.

The VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers the phosphorylation of several key tyrosine residues, leading to the activation of multiple downstream signaling cascades that collectively orchestrate the angiogenic process.[3][7]

-

PLCγ-MAPK Pathway (Proliferation): Phosphorylation of Tyr1175 recruits and activates Phospholipase C-gamma (PLCγ).[3] This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which transmits signals to the nucleus to promote DNA synthesis and endothelial cell proliferation.[3][5]

-

PI3K/Akt Pathway (Survival): The PI3K/Akt pathway is a critical mediator of endothelial cell survival.[3][8] Activated VEGFR-2 can recruit and activate Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt signaling inhibits pro-apoptotic pathways, thereby promoting cell survival.[3][8]

-

Src and FAK Pathways (Migration): Endothelial cell migration is regulated through the activation of molecules like Src family kinases and Focal Adhesion Kinase (FAK).[9] These pathways are involved in the dynamic remodeling of the actin cytoskeleton and the assembly of focal adhesions, which are essential for cell motility.[9]

Below is a diagram illustrating the principal signaling cascades initiated by VEGFR-2 activation.

Experimental Protocols for Inhibitor Characterization

Characterizing a novel VEGFR-2 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) against VEGFR-2.

Methodology:

-

Reagents & Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), Adenosine Triphosphate (ATP), test inhibitor (e.g., this compound), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Plate Setup: A multi-well plate is prepared with serial dilutions of the test inhibitor. Control wells include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Kinase Reaction: The VEGFR-2 enzyme is added to the wells containing the inhibitor and allowed to incubate briefly.

-

Initiation: The kinase reaction is initiated by adding the ATP and substrate mixture to all wells. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The reaction is stopped, and a detection reagent is added to measure the amount of product formed (e.g., ADP). The signal, often luminescence or fluorescence, is proportional to kinase activity.

-

Data Analysis: The signal from each well is measured. The data is normalized to the controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the inhibitor's ability to block VEGF-A-induced autophosphorylation of VEGFR-2 in a cellular context.

Objective: To determine the cellular potency (IC50) of an inhibitor.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured in multi-well plates until they reach confluence.

-

Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor activation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor for 1-2 hours.

-

Ligand Stimulation: Cells are stimulated with a fixed concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: The stimulation is stopped by washing with cold PBS, and the cells are lysed to release cellular proteins.

-

Detection (ELISA or Western Blot): The level of phosphorylated VEGFR-2 (pVEGFR-2) in the cell lysates is quantified. This is commonly done using a sandwich ELISA with a capture antibody for total VEGFR-2 and a detection antibody specific for a key phosphorylated tyrosine residue (e.g., Tyr1175).

-

Data Analysis: The pVEGFR-2 signal is normalized to the total VEGFR-2 signal or total protein concentration. The percent inhibition of VEGF-A-induced phosphorylation is plotted against inhibitor concentration to determine the IC50 value.

Data Presentation

Quantitative data from inhibitor characterization studies should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Representative Biochemical and Cellular Activity of VEGFR-2 Inhibitors

| Compound ID | Target | Biochemical IC50 (nM) | Cellular pVEGFR-2 IC50 (nM) | Cell Proliferation IC50 (nM) |

| Sunitinib | VEGFR-2, PDGFR, Kit | 9 | 10 | 20 |

| Sorafenib | VEGFR-2, PDGFR, Raf | 90 | 24 | 35 |

| Axitinib | VEGFR-1/2/3 | 0.2 | 0.5 | 1.1 |

| Pazopanib | VEGFR-1/2/3, PDGFR, Kit | 30 | 21 | 45 |

| Example Test Cmpd | VEGFR-2 | 15 | 40 | 150 |

Note: The values presented are representative examples from public literature for known multi-kinase inhibitors that target VEGFR-2 and are not specific to "this compound". IC50 values can vary based on specific assay conditions.

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Application Notes and Protocols: Vegfr-2-IN-35 Cell-Based Assay in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays using the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-35, in the human breast cancer cell line MCF-7.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis.[1][2] The VEGF/VEGFR-2 signaling pathway is implicated in the proliferation and survival of various cancer cells, including the estrogen receptor-positive breast cancer cell line, MCF-7.[3][4] In MCF-7 cells, an autocrine VEGF/VEGFR-2 signaling loop can contribute to therapeutic resistance.[5] Therefore, inhibiting VEGFR-2 presents a promising strategy for anticancer drug development. This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[6]

This document outlines the principles of a cell-based assay to evaluate the efficacy of this compound in MCF-7 cells, providing detailed experimental protocols and data presentation guidelines.

Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[7] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[7] In MCF-7 breast cancer cells, this signaling cascade is also active and contributes to cell proliferation and survival.[3][4] this compound, as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2, is expected to block these downstream signaling events.

Experimental Protocols

The following are generalized protocols for assessing the effect of this compound on MCF-7 cells. These should be optimized based on specific laboratory conditions and reagent manufacturers' instructions.

Cell Culture and Maintenance

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Proliferation Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

MCF-7 cells

-

Complete culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (vehicle control)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium and add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is to determine if this compound inhibits the phosphorylation of VEGFR-2.

Materials:

-

MCF-7 cells

-

6-well plates

-

Serum-free culture medium

-

This compound

-

Recombinant human VEGF-A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total VEGFR-2 and β-actin as a loading control.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Antiproliferative Activity of this compound in MCF-7 Cells

| Compound | Assay | Incubation Time (h) | IC50 (µM) |

| This compound | MTT/CCK-8 | 48 | To be determined |

| This compound | MTT/CCK-8 | 72 | To be determined |

| Reference Inhibitor | MTT/CCK-8 | 72 | Example: 5.0 |

Note: IC50 values for this compound are not currently available in the public domain and must be determined experimentally. The value for the reference inhibitor is for illustrative purposes only.

Table 2: Effect of this compound on VEGFR-2 Phosphorylation

| Treatment | VEGF-A (50 ng/mL) | p-VEGFR-2 / Total VEGFR-2 (Relative Densitometry) |

| Vehicle Control | - | To be determined |

| Vehicle Control | + | To be determined |

| This compound (X µM) | + | To be determined |

| This compound (Y µM) | + | To be determined |

Logical Framework for Experiment

The experimental design follows a logical progression from determining the cytotoxic/cytostatic effects of the inhibitor to elucidating its mechanism of action at the molecular level.

By following these protocols and data presentation guidelines, researchers can effectively evaluate the cell-based activity of this compound in MCF-7 cells, providing valuable insights for cancer research and drug development.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. An autocrine VEGF/VEGFR2 and p38 signaling loop confers resistance to 4-hydroxytamoxifen in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Application Notes and Protocols: Dosing and Administration of Vegfr-2-IN-35 in Mouse Xenograft Models

For research use only. Not for use in diagnostic procedures.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, VEGFR-2 is often overexpressed and plays a pivotal role in tumor growth and metastasis by promoting the development of a blood supply to the tumor.[2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain can effectively block downstream signaling pathways, leading to an anti-angiogenic and anti-tumor response.[1][2] Vegfr-2-IN-35 is a potent inhibitor of VEGFR-2 with an IC50 of 37 nM.[4] It has demonstrated inhibitory activity against MCF-7 and HCT 116 cancer cells with IC50 values of 10.56 and 7.07 μM, respectively.[4] These application notes provide a generalized protocol for the dosing and administration of this compound in mouse xenograft models, based on common practices for VEGFR-2 inhibitors.

Mechanism of Action

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the TSAd-Src-PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[5] this compound, as a competitive inhibitor at the ATP-binding site, blocks this autophosphorylation and subsequent signal transduction, thereby inhibiting angiogenesis and tumor growth.[1]

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-35 solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and application of Vegfr-2-IN-35, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for use in cell culture experiments.

Product Information

This compound is a small molecule inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. By targeting VEGFR-2, this compound can inhibit the proliferation and migration of endothelial cells, which are crucial processes in tumor growth and metastasis.

Quantitative Data

| Property | Value | Reference |

| Molecular Weight | 464.5 g/mol | [1] |

| IC50 (VEGFR-2) | 37 nM | [1] |

| IC50 (MCF-7 cells) | 10.56 µM | [1] |

| IC50 (HCT 116 cells) | 7.07 µM | [1] |

Solubility and Preparation of Stock Solutions

The solubility of this compound in common laboratory solvents has not been quantitatively determined in publicly available literature. However, based on the properties of similar small molecule kinase inhibitors, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous solutions.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh 4.645 mg of the compound.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For the example above, add 1 ml of DMSO.

-

Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.[2]

Note: It is recommended to perform a solubility test by preparing a small, concentrated stock solution (e.g., 10 mM in DMSO) and then diluting it in the desired cell culture medium to the final working concentration. Observe for any precipitation.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. This compound exerts its inhibitory effect by blocking the kinase activity of VEGFR-2, thereby preventing the initiation of these downstream signaling events.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying angiogenesis. Cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer) have also been shown to be sensitive to this compound.[1]

-

Culture Medium: Use the recommended culture medium for the specific cell line. For HUVECs, a specialized endothelial cell growth medium supplemented with growth factors is typically used. For cancer cell lines, common media include DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is designed to determine the IC50 value of this compound in a cancer cell line.

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Detailed Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of dilutions of the this compound stock solution in culture medium. A typical starting concentration for the highest dose might be 100 µM, followed by serial dilutions (e.g., 1:2 or 1:3) to generate a dose-response curve.

-

Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor dose.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µl of the prepared inhibitor dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 to 72 hours.

-

-

Cell Viability Assessment:

-

Follow the manufacturer's protocol for the chosen cell viability assay (e.g., MTT, XTT, WST-1, or CellTiter-Glo®).

-

For an MTT assay:

-

Add 10 µl of MTT reagent (5 mg/ml in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Add 100 µl of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C in a humidified incubator.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.[2]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for complete safety information.